molecular formula C21H25NO3 B2555902 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide CAS No. 2034402-45-2

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide

Cat. No.: B2555902
CAS No.: 2034402-45-2
M. Wt: 339.435
InChI Key: NYHCWZQAAMARMQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide (CAS 2034402-45-2) is an organic compound with a complex molecular structure that integrates a benzene ring, an oxane (tetrahydropyran) ring, and a hydroxy group . This structure confers both hydrophobic and hydrophilic properties, contributing to its stability and reactivity, making it a candidate for pharmaceutical synthesis and organic chemistry research . The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol . It features key physicochemical properties including an XLogP3 of 2.8, a topological polar surface area of 58.6 Ų, and five rotatable bonds, which can influence its solubility and interaction with biological targets . As a benzamide derivative, it shares a common core structure with compounds that have been investigated for their potential to inhibit specific biological targets, such as the P2X7 receptor, which is implicated in inflammatory and neurological disorders . This suggests potential research applications in exploring immune-mediated diseases and pain pathways. The structural features, particularly the hydroxyethyl group and the oxaan ring, offer sites for further chemical modification, making this compound a valuable building block for developing novel bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-16-7-5-6-10-19(16)20(23)22-15-21(24,17-8-3-2-4-9-17)18-11-13-25-14-12-18/h2-10,18,24H,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHCWZQAAMARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an aluminum chloride catalyst.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The hydroxy and oxan-4-yl groups in the target compound enhance hydrophilicity compared to methoxy () or chloro () substituents, which may improve bioavailability in medicinal applications .
  • Synthesis : Amide bond formation via acid chlorides or coupling agents is a common synthetic route across these compounds, though the target compound’s tetrahydropyran ring may require additional steps for regioselective installation .

Spectroscopic and Crystallographic Comparisons

  • X-ray Crystallography : and highlight the importance of X-ray analysis in confirming benzamide structures. The target compound’s hydroxy and oxan-4-yl groups likely form intramolecular hydrogen bonds, akin to 2-hydroxy-N-(4-methylphenyl)benzamide (), stabilizing its crystal lattice .
  • Fluorescence : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (), the target compound’s lack of electron-withdrawing groups (e.g., Cl) may reduce fluorescence intensity, favoring applications in catalysis over optoelectronics .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl ring, and an oxan moiety. The synthesis typically involves multi-step organic reactions, utilizing starting materials such as 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine and various benzene derivatives. Reaction conditions often require solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. The inhibition of tyrosinase can lead to potential applications in skin whitening and treating hyperpigmentation disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits strong antioxidant properties, which are essential for combating oxidative stress-related diseases. For instance, it has been shown to scavenge free radicals effectively, indicating its potential as a therapeutic agent against conditions like cancer and neurodegenerative diseases .

Case Studies and Experimental Data

  • Tyrosinase Inhibition : A study evaluating the tyrosinase inhibitory activity of related compounds reported IC50 values indicative of strong inhibitory potency. The presence of hydroxyl groups in the structure was found to enhance the inhibitory effect compared to methoxy substitutions .
    CompoundIC50 (μM)Comments
    Compound A14.33 ± 1.63Strong inhibition
    Compound B16.78 ± 0.57Moderate inhibition
    Compound C>200Weak inhibition
  • Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH radical scavenging assays, with results showing comparable efficacy to standard antioxidants like ascorbic acid .
    Test SampleScavenging Activity (%)
    Compound D86%
    Ascorbic Acid96%

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